6-Chloro-2-ethylpyrimidine-4-carbonitrile
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Overview
Description
6-Chloro-2-ethylpyrimidine-4-carbonitrile is a chemical compound with the molecular formula C7H6ClN3. It is a pyrimidine derivative, characterized by the presence of a chlorine atom at the 6th position, an ethyl group at the 2nd position, and a carbonitrile group at the 4th position of the pyrimidine ring . This compound is used as a versatile small molecule scaffold in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-ethylpyrimidine-4-carbonitrile typically involves the reaction of 2-ethylpyrimidine-4-carbonitrile with a chlorinating agent. One common method is the chlorination of 2-ethylpyrimidine-4-carbonitrile using thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
2-Ethylpyrimidine-4-carbonitrile+SOCl2→this compound+SO2+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-ethylpyrimidine-4-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 6th position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in anhydrous solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst like palladium on carbon (Pd/C).
Major Products Formed
Nucleophilic Substitution: Formation of 6-substituted-2-ethylpyrimidine-4-carbonitrile derivatives.
Oxidation: Formation of 2-ethylpyrimidine-4-carboxylic acid or 2-ethylpyrimidine-4-aldehyde.
Reduction: Formation of 2-ethylpyrimidine-4-amine.
Scientific Research Applications
6-Chloro-2-ethylpyrimidine-4-carbonitrile is utilized in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex pyrimidine derivatives.
Biology: As a precursor for the development of bioactive molecules with potential therapeutic properties.
Medicine: In the design and synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: As an intermediate in the production of agrochemicals, dyes, and other specialty chemicals
Mechanism of Action
The mechanism of action of 6-Chloro-2-ethylpyrimidine-4-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the chlorine atom and the carbonitrile group can enhance its binding affinity and specificity towards these targets. The exact pathways involved would depend on the nature of the target and the context of its use .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-2-methylpyrimidine-4-carbonitrile
- 6-Chloro-2-ethylpyrimidine-5-carbonitrile
- 6-Chloro-2-ethylpyrimidine-4-carboxamide
Uniqueness
6-Chloro-2-ethylpyrimidine-4-carbonitrile is unique due to the specific positioning of its substituents, which can significantly influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
6-chloro-2-ethylpyrimidine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-2-7-10-5(4-9)3-6(8)11-7/h3H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLKUXONSOLLSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CC(=N1)Cl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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